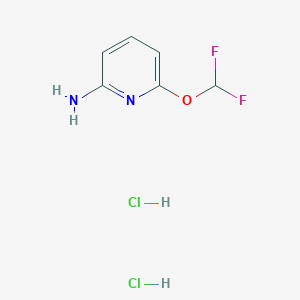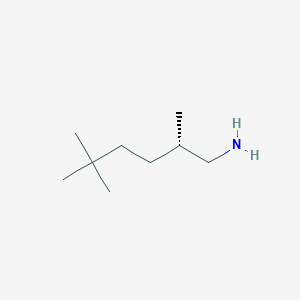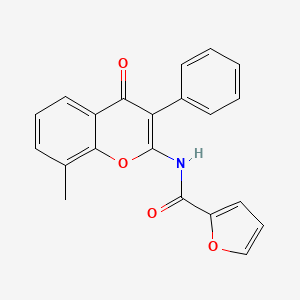![molecular formula C9H9N3O2 B2743196 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707575-91-4](/img/structure/B2743196.png)
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (EPPC) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPC is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
PI3Kδ Inhibition for Asthma and COPD
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: derivatives have been investigated as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). PI3Kδ plays a crucial role in immune cell signaling, affecting differentiation, proliferation, migration, and survival. Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD). One promising compound, CPL302253 , demonstrated an IC50 value of 2.8 nM against PI3Kδ and could potentially be developed as an inhaled drug to prevent asthma .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are the Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TKIs) . These kinases play a crucial role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid interacts with its targets by specifically binding to amino acid residues, protein molecule receptors, and protein kinase domains . This interaction is similar to the purines that play an important role in energy supply and metabolic regulation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation, apoptosis, and gene expression
Pharmacokinetics
The compound is predicted to have good physicochemical properties and biological characteristics , which may influence its bioavailability.
Result of Action
The compound has been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
properties
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-3-8-10-4-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARXGKVMUWPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)

![N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2743132.png)
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)